molecular formula C24H17Cl3N2O4S B2950033 [5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate CAS No. 318959-21-6

[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate

Cat. No.: B2950033
CAS No.: 318959-21-6
M. Wt: 535.82
InChI Key: MNDCIPKQHVHZKV-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule combining a pyrazole core with sulfonyl and benzoate substituents.

  • Pharmaceuticals: Pyrazole derivatives are known for anti-inflammatory, antifungal, and kinase-inhibitory properties .
  • Agrochemicals: Chlorinated aromatic systems often exhibit pesticidal activity .

Key structural features:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Sulfonyl group: Electron-withdrawing substituent at the 5-position, enhancing stability and influencing receptor binding.
  • 2,4-Dichlorobenzoate ester: Lipophilic moiety that may improve membrane permeability.

Properties

IUPAC Name

[5-(2-chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O4S/c1-29-23(34(31,32)21-10-6-5-9-19(21)26)18(22(28-29)15-7-3-2-4-8-15)14-33-24(30)17-12-11-16(25)13-20(17)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDCIPKQHVHZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate is a complex organic molecule with significant biological potential. This article aims to provide a comprehensive review of its biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H17_{17}Cl3_{3}N2_{2}O4_{4}S
  • CAS Number : 318959-21-6
  • IUPAC Name : this compound

This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound can bind to cellular receptors, modulating their activity.
  • Signal Transduction Modulation : It may affect signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

The compound's effectiveness can be attributed to its structural features that facilitate interaction with bacterial cell membranes or metabolic pathways essential for bacterial survival .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Inhibition of Metastasis : Reducing the ability of cancer cells to spread.

Study on Enzyme Inhibition

A study focused on the enzyme inhibitory activity of related compounds found significant inhibition against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for selected compounds were notably low, indicating strong inhibitory potential:

Compound IDIC50 (µM)
7l2.14 ± 0.003
7m0.63 ± 0.001
7n2.17 ± 0.006

These findings suggest that this compound could serve as a lead compound for developing new enzyme inhibitors .

Antiviral Activity

Research has also explored the antiviral potential of pyrazole derivatives, including this compound, against viruses such as the Tobacco Mosaic Virus (TMV). Certain derivatives exhibited approximately 50% inhibition rates comparable to established antiviral agents .

Comparison with Similar Compounds

Key Observations :

  • The sulfonyl group in the target compound may enhance metabolic stability compared to carboxylate analogs .
  • Compared to Celecoxib, the absence of a trifluoromethyl group and distinct substitution patterns suggest different selectivity profiles (e.g., lower COX-2 affinity).

Limitations and Recommendations

  • Data Gaps : Experimental data on the target compound’s solubility, toxicity, and target binding are unavailable in open-access literature.
  • Synthesis Challenges : The steric bulk of the 2,4-dichlorobenzoate group may complicate synthetic routes compared to simpler esters.
  • Validation Needed : Computational predictions (e.g., LogP, IC₅₀) require confirmation via HPLC or enzyme assays.

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